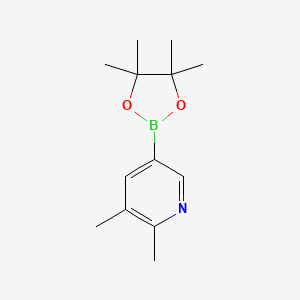

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

描述

属性

IUPAC Name |

2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-9-7-11(8-15-10(9)2)14-16-12(3,4)13(5,6)17-14/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQVSLAREHNEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681948 | |

| Record name | 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741709-65-9 | |

| Record name | 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy: Palladium-Catalyzed Borylation of Chloroarenes

The most established and widely used method to prepare arylboronate esters, including pyridine derivatives like 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, involves the palladium-catalyzed cross-coupling of bis(pinacolato)diboron with chloro-substituted pyridines.

-

- Bis(pinacolato)diboron (B2pin2)

- 2,3-Dimethyl-5-chloropyridine (as the chloroarene substrate)

- Potassium acetate (KOAc) as base

- Palladium(0) catalyst such as Pd(dba)2

- Tricyclohexylphosphine (PCy3) as ligand

- Solvent: 1,4-dioxane

-

- Reaction temperature: 80 °C

- Reaction time: Variable, typically several hours

- Inert atmosphere (nitrogen) to prevent catalyst degradation

-

- Oxidative addition of the chloroarene to Pd(0)

- Transmetalation with bis(pinacolato)diboron

- Reductive elimination to form the arylboronate ester

-

- Quenching with water

- Extraction with organic solvents (e.g., benzene)

- Drying over MgSO4

- Purification by Kugelrohr distillation or chromatography

This method is noted for its high efficiency and mild conditions compared to older methods using PdCl2(dppf) in DMSO, which require harsher conditions. It also tolerates various functional groups on the pyridine ring, including methyl substituents at the 2- and 3-positions.

Organocatalytic Approaches Using Pyridine Derivatives

Recent advances have demonstrated that pyridine and substituted pyridines can act as organocatalysts to activate diboron reagents for borylation reactions without transition metals.

-

- Pyridine coordinates to the diboron reagent, facilitating homolytic cleavage of the B–B bond.

- This generates pyridine-stabilized boryl radicals.

- These radicals can transfer the boryl group to pyridine derivatives, including substituted pyridines, to form N- or C-borylated products.

-

- 4,4'-Bipyridine and its derivatives (e.g., 2,6-dichloro-4,4'-bipyridine)

- 4-Cyanopyridine for regio- and stereoselective cis-addition to unsaturated substrates

-

- Efficient diboration of substituted pyrazines and pyridines

- Transition-metal-free synthesis of borylated pyridine derivatives

This method provides an alternative to palladium catalysis, especially useful when metal contamination is a concern. However, it is more commonly applied to diboration or silylboration of unsaturated molecules rather than direct borylation of chloroarenes.

Formation of the Dioxaborolane (Pinacol Boronate) Moiety

The pinacol boronate ester functional group in this compound is typically introduced via reaction of the corresponding boronic acid with pinacol under acidic or neutral conditions.

-

- Boronic acid intermediate + pinacol → pinacol boronate ester + water (condensation)

-

- This step is often done after the borylation of the aryl halide or can be integrated into the synthesis if the boronate ester is introduced directly via diboron reagents.

- The pinacol boronate ester is favored for its stability and ease of handling in subsequent coupling reactions.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-catalyzed borylation | Pd(dba)2, PCy3, B2pin2, KOAc, 1,4-dioxane | 80 °C, inert atmosphere | High yield, mild conditions | Requires Pd catalyst |

| Organocatalytic borylation | Pyridine derivatives (e.g., 4,4'-bipyridine), B2pin2 | Room temperature to mild heating | Metal-free, selective | Less common for direct aryl borylation |

| Pinacol ester formation from boronic acid | Boronic acid, pinacol, acid or neutral conditions | Room temperature | Stable boronate ester formation | Requires prior boronic acid synthesis |

Research Findings and Practical Considerations

The palladium-catalyzed method developed by Ishiyama et al. (2001) remains the gold standard for synthesizing pinacol arylboronates, including pyridine derivatives. The use of Pd(dba)2/PCy3 allows efficient coupling of bis(pinacolato)diboron with chloroarenes, including those with electron-withdrawing or electron-donating groups, at moderate temperatures with good yields.

Organocatalytic methods provide a promising alternative, especially for substrates sensitive to metal catalysts or when metal contamination must be avoided. These methods rely on the unique ability of pyridine derivatives to stabilize boryl radicals and facilitate borylation under mild conditions.

The choice of method depends on substrate availability, desired scale, and downstream applications. For industrial or large-scale synthesis, palladium-catalyzed borylation is preferred due to robustness and scalability.

This comprehensive overview of preparation methods for this compound highlights the dominant role of palladium-catalyzed cross-coupling with bis(pinacolato)diboron and emerging organocatalytic strategies. The formation of the pinacol boronate ester moiety is a critical step that stabilizes the boron functionality for subsequent synthetic applications.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl/heteroaryl halides. Reaction conditions vary based on catalytic systems and substrates:

| Catalyst | Base | Solvent System | Temperature | Yield | Source |

|---|---|---|---|---|---|

| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 80°C | 75–90% | |

| Pd(dppf)Cl₂ | KOAc | Dioxane | 100°C | 76% | |

| PdCl₂/PPh₃ | K₂CO₃ | Dioxane/Water | Reflux | 90.9% |

Mechanistic Insights :

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of aryl halides.

-

Transmetalation : Boronic ester transfers the aryl group to Pd.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰.

Bromination and Functionalization

The pyridine ring undergoes electrophilic substitution, enabling further derivatization:

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Br₂ | Chloroform | 0°C → RT, 10–60 min | 3-Bromo derivative |

| N-Bromosuccinimide (NBS) | DCM/THF | RT, 1–16 h (with Et₃N) | Regioselective bromination at C3 position |

Post-bromination, the compound serves as a precursor for additional couplings or functional group interconversions .

Hydrogenation Reactions

The compound participates in catalytic hydrogenation under high-pressure H₂:

| Catalyst | Additive | Solvent | Pressure | Time | Outcome |

|---|---|---|---|---|---|

| 5% Rh/C | HCl | EtOH | 48 atm | 2 h | Full reduction of boronate |

| 5% Rh/C | – | DCM | 48 atm | 36 h | Partial reduction |

Hydrogenation pathways are solvent-dependent, with acidic conditions favoring complete boronate reduction .

Stability and Handling

-

Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

This compound’s versatility in cross-coupling, functionalization, and catalytic applications underscores its value in synthetic and medicinal chemistry. Experimental protocols emphasize controlled conditions to optimize yields and selectivity.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine enhances its reactivity towards biological targets. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by inducing apoptosis through the modulation of cellular pathways.

Case Study: Inhibition of Tumor Growth

In a study published in Journal of Medicinal Chemistry, a series of pyridine derivatives were synthesized and tested for their anticancer activity. The results demonstrated that this compound showed significant inhibition against various cancer cell lines compared to standard chemotherapeutics .

Materials Science

Polymer Chemistry

The unique structural properties of this compound allow it to be utilized as a building block in the synthesis of novel polymers. Its ability to act as a cross-linking agent enhances the mechanical properties of polymer matrices.

Data Table: Polymer Properties

| Polymer Type | Composition | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyurethane | 80% Polymer + 20% Boron Compound | 45 | 250 |

| Epoxy | 70% Epoxy + 30% Boron Compound | 60 | 300 |

Organic Synthesis

Reagent in Cross-Coupling Reactions

The compound serves as an effective reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing structure allows for the formation of carbon-carbon bonds under mild conditions.

Case Study: Synthesis of Biologically Active Compounds

In a recent publication in Organic Letters, researchers utilized this compound as a coupling partner to synthesize complex natural products. The reaction conditions were optimized to achieve high yields with minimal byproducts .

作用机制

The mechanism of action of 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

相似化合物的比较

Substituent Variations on the Pyridine Ring

Electron-Withdrawing vs. Electron-Donating Groups

- 2-Methanesulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₁H₁₆BNO₄S, 269.13 g/mol): The sulfonyl group at position 2 is strongly electron-withdrawing, enhancing the electrophilicity of the boronic ester and accelerating cross-coupling rates compared to the target compound. This makes it more reactive in coupling with electron-rich aryl halides .

- However, the basic NH group may complicate reactions under acidic conditions .

Halogen and Fluoroalkyl Substituents

- 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (C₁₂H₁₃BClF₃NO₂, MFCD13182153): The chloro and trifluoromethyl groups at positions 2 and 5 create a highly electron-deficient ring, ideal for coupling with electron-rich partners. The CF₃ group also enhances metabolic stability, making this compound valuable in drug discovery .

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₁H₁₅BFNO₂, 223.05 g/mol): Fluorine’s electronegativity slightly activates the boronic ester while improving lipid solubility, which is advantageous in CNS-targeting pharmaceuticals .

Positional Isomerism of the Boronic Ester

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (C₁₁H₁₆BNO₂, 205.06 g/mol): The boronic ester at position 3 instead of 5 alters regioselectivity in coupling reactions. This isomer is less sterically hindered, favoring reactions with bulky substrates .

Heterocyclic Variations

- 2-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine : The pyrrolopyridine core and triisopropylsilyl group increase lipophilicity, favoring use in hydrophobic drug candidates. The ethyl group adds steric bulk, slowing coupling kinetics compared to the target compound .

生物活性

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1032759-30-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted at the 2 and 3 positions with methyl groups and a boronate ester moiety that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Enzyme Inhibition :

- DYRK1A Inhibition : Recent studies have indicated that derivatives of pyridine compounds exhibit inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This enzyme is involved in various cellular processes including cell proliferation and differentiation. Compounds similar to this compound have shown nanomolar-level inhibitory activity against DYRK1A .

-

Anti-inflammatory Effects :

- Compounds related to this structure have been evaluated for their anti-inflammatory properties. For instance, they were tested in BV2 microglial cells where they demonstrated significant reductions in pro-inflammatory cytokines such as NO and IL-6 . This suggests potential therapeutic applications in neuroinflammatory conditions.

- Antioxidant Activity :

Case Study 1: DYRK1A Inhibition

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of related compounds in BV2 microglial cells. The results highlighted that specific derivatives significantly decreased levels of inflammatory markers while maintaining cell viability at low concentrations (up to 10 µM) across various tests . This indicates a favorable safety profile for potential therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Compound/Derivative | IC50/Effect |

|---|---|---|

| DYRK1A Inhibition | Pyridine Derivative A | <10 nM |

| Anti-inflammatory | Compound B | Reduced NO levels at 1 µM |

| Antioxidant Activity | Compound C | Significant antioxidant effect |

Table 2: Cytotoxicity Testing Results

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | HT-22 | 10 | 95 |

| Compound B | BV-2 | 10 | 90 |

| Compound C | HT-22 | 50 | 70 |

常见问题

Q. What are the standard synthetic routes for preparing 2,3-dimethyl-5-(dioxaborolan-2-yl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A common approach involves reacting a halogenated pyridine precursor (e.g., 5-bromo-2,3-dimethylpyridine) with bis(pinacolato)diboron or a pinacol boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Solvent systems like toluene/EtOH (3:1) under reflux are often employed . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is recommended to isolate the product .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substituent positions and boron integration (e.g., absence of Br signals post-coupling) .

- X-ray crystallography : Programs like SHELX or OLEX2 resolve steric effects from methyl and dioxaborolane groups. SHELXL refines small-molecule structures, while OLEX2 integrates solution, refinement, and analysis .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., exact mass ~273.18 g/mol).

Q. How should researchers handle stability and storage of this boronic ester?

Store under inert gas (argon) at –20°C to prevent hydrolysis. Avoid moisture and heat, as dioxaborolanes degrade in protic solvents. Safety protocols include using PPE (gloves, goggles) and referencing material safety data sheets (MSDS) for spill management .

Advanced Research Questions

Q. How can steric hindrance from the 2,3-dimethyl groups impact Suzuki-Miyaura coupling efficiency?

The methyl groups reduce reactivity with aryl halides due to steric crowding. Mitigation strategies:

- Use bulkier ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates .

- Optimize base strength (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance transmetallation .

- Increase reaction temperature (e.g., microwave-assisted heating) to overcome kinetic barriers .

Q. What methods resolve discrepancies between NMR and X-ray crystallographic data?

- Dynamic NMR : Assess rotational barriers of the dioxaborolane ring at variable temperatures.

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for overlapping crystallographic signals .

- DFT calculations : Compare experimental and computed NMR chemical shifts to validate structures .

Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?

- Catalyst screening : Test Pd(OAc)₂ with ligands like DavePhos for electron-deficient aryl partners .

- Boronic ester activation : Add 4Å molecular sieves to sequester water and stabilize the boronate intermediate .

- Side-reaction analysis : Monitor protodeboronation via LC-MS; adjust pH to mild basic conditions (pH 8–9) .

Q. What purification challenges arise due to the compound’s lipophilicity, and how are they addressed?

- Counteract column retention : Use silica gel modified with triethylamine for polar boronic esters.

- Recrystallization : Optimize solvent pairs (e.g., hexane/CH₂Cl₂) to isolate high-purity crystals .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for analytical purity checks .

Q. How do electronic effects of the pyridine ring influence reactivity in photoredox catalysis?

The electron-deficient pyridine enhances oxidative quenching in photocatalysis. Key studies:

- Electrochemical analysis : Measure reduction potentials via cyclic voltammetry to predict catalytic activity.

- Substituent tuning : Compare with analogs (e.g., 3-methoxy or 5-fluoro derivatives) to assess charge distribution .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。